![molecular formula C5H10O4 B13781025 methoxymethyl (2S)-2-hydroxypropanoate](/img/no-structure.png)
methoxymethyl (2S)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxymethyl (2S)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methoxymethyl group attached to the (2S)-2-hydroxypropanoate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methoxymethyl (2S)-2-hydroxypropanoate typically involves the esterification of (2S)-2-hydroxypropanoic acid with methoxymethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation and crystallization are common to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methoxymethyl (2S)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Methoxymethyl (2S)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and prodrugs.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methoxymethyl (2S)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2S)-2-hydroxypropanoic acid, which can then participate in various biochemical processes. The methoxymethyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Methoxymethyl (2S)-2-hydroxypropanoate can be compared with other similar compounds such as:
Ethoxymethyl (2S)-2-hydroxypropanoate: Similar structure but with an ethoxymethyl group instead of methoxymethyl.
Methoxymethyl (2R)-2-hydroxypropanoate: The enantiomer of the compound with the (2R) configuration.
Methoxymethyl (2S)-2-hydroxybutanoate: Similar structure but with a butanoate moiety instead of propanoate.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methoxymethyl group, which imparts distinct reactivity and functional properties compared to its analogs.
Eigenschaften
Molekularformel |
C5H10O4 |
---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
methoxymethyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C5H10O4/c1-4(6)5(7)9-3-8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 |
InChI-Schlüssel |
ZKWBZXZFSBKZDF-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCOC)O |
Kanonische SMILES |
CC(C(=O)OCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.